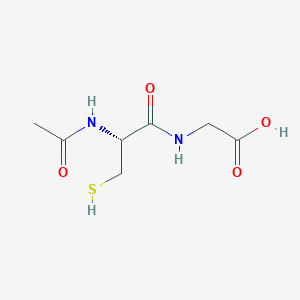
Glycine, N-acetyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-acetyl-L-cysteinyl- is a compound that combines glycine and N-acetyl-L-cysteine. This compound is known for its potential antioxidant properties and its role in various biochemical processes. It is often studied for its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-L-cysteinyl- typically involves the reaction of glycine with N-acetyl-L-cysteine. This can be achieved through a condensation reaction where the carboxyl group of glycine reacts with the amino group of N-acetyl-L-cysteine. The reaction is usually carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Glycine, N-acetyl-L-cysteinyl- may involve microbial synthesis using engineered strains of bacteria or yeast. These microorganisms can be genetically modified to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-acetyl-L-cysteinyl- can undergo several types of chemical reactions, including:
Oxidation: The thiol group in N-acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under mild to moderate conditions.
Major Products Formed
Oxidation: Disulfides of Glycine, N-acetyl-L-cysteinyl-.
Reduction: Regeneration of the original thiol compound.
Substitution: Various N-acyl or N-alkyl derivatives.
Scientific Research Applications
Glycine, N-acetyl-L-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential to modulate redox signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals aimed at enhancing antioxidant defenses.
Mechanism of Action
Glycine, N-acetyl-L-cysteinyl- exerts its effects primarily through its antioxidant properties. The thiol group in N-acetyl-L-cysteine can scavenge reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it can modulate redox-sensitive signaling pathways, thereby influencing cellular responses to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with potent antioxidant properties.
N-acetyl-L-cysteine: A precursor to glutathione and a well-known antioxidant.
Cysteine: An amino acid with a thiol group that can participate in redox reactions.
Uniqueness
Glycine, N-acetyl-L-cysteinyl- is unique in that it combines the properties of glycine and N-acetyl-L-cysteine, potentially offering enhanced antioxidant capabilities and a broader range of biological activities compared to its individual components .
Properties
CAS No. |
32461-59-9 |
|---|---|
Molecular Formula |
C7H12N2O4S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(3-14)7(13)8-2-6(11)12/h5,14H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
XCJSVWUDPJQDTK-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















